3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3,4-Dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyrimidin-2-yl moiety. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. Subsequent chlorination and sulfonamide formation steps are then carried out to introduce the dichloro and benzenesulfonamide groups[_{{{CITATION{{{_3{3,4-Dichloro-N-4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form corresponding chloro derivatives.
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Formation of reduced forms of the compound.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its potential as a pharmacological tool makes it useful in drug discovery and development.
Medicine
In medicine, this compound has shown promise as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets. The exact targets and pathways involved would depend on the specific application, but common targets include enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives: : These compounds are also used in the study of phosphodiesterase inhibitors.
4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzene-1-sulfonamide: : Another compound in the same class, used in organic synthesis and pharmaceutical chemistry.
Uniqueness
3,4-Dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S/c1-12-8-9-25-11-18(23-19(25)22-12)13-2-4-14(5-3-13)24-28(26,27)15-6-7-16(20)17(21)10-15/h2-11,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGOJBIXIHFZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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